molecular formula C18H37ClN4O3 B7911264 Lauroyl D,L-arginate hcl

Lauroyl D,L-arginate hcl

Cat. No.: B7911264
M. Wt: 393.0 g/mol
InChI Key: KXPNNVVJPXCUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauroyl D,L-arginate HCl (also known as Ethyl Lauroyl Arginate HCl, LAE) is a cationic, amino acid-based surfactant of synthetic origin, recognized for its potent and broad-spectrum antimicrobial activity . Its structure features distinct hydrophilic and hydrophobic moieties, conferring surfactant properties with a critical micelle concentration (CMC) of 0.18–0.21% (w/v) . This reagent is a white, hygroscopic powder with good water solubility and greater stability in acidic conditions . The primary research value of this compound lies in its compelling mechanism of action as a membrane-active antimicrobial. As a cationic molecule, it selectively targets and binds to negatively charged acidic phospholipids in microbial membranes, leading to rapid membrane depolarization and physical disruption . This mechanism results in bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and molds, with studies showing a low propensity for resistance development compared to traditional antibiotics . Researchers employ this compound in diverse applications. In food science, it is investigated as a potent preservative in meat, poultry, and produce, as well as in the development of antimicrobial edible films and coatings to extend shelf-life . In material science and cosmetics research, it is studied for its preservative efficacy and conditioning properties in formulations . Furthermore, its antimicrobial action is being explored in biological models, where it has been shown to combat infection and modulate gut microbiota . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNNVVJPXCUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves sequential esterification and acylation reactions:

  • Step 1 : Esterification of L-arginine·HCl with ethanol using thionyl chloride as the esterification agent, yielding ethyl arginate·2HCl .

  • Step 2 : Condensation of lauroyl chloride with the α-amino group of ethyl arginate·2HCl in an aqueous medium, forming ethyl lauroyl arginate·HCl .

  • Final Product : A white solid with 71–95% active ingredient content, containing impurities such as residual lauric acid, Nα-lauroyl-L-arginine (LAS), and ethyl laurate .

Table 1: Synthesis Process Parameters

StepReactants/ConditionsKey ImpuritiesYield/Content
EsterificationL-arginine·HCl, ethanol, thionyl chlorideEthyl arginate·2HCl71–81% (crude)
AcylationEthyl arginate·2HCl, lauroyl chloride, pH 7–8LAS, lauric acid, ethyl laurate85–95% (dried)

Hydrolysis Reactions

LAE undergoes hydrolysis via two primary pathways, depending on environmental conditions:

Acid-Catalyzed Hydrolysis

  • Conditions : Low pH (<3) and elevated temperatures (e.g., 50°C) .

  • Mechanism : Cleavage of the amide bond between the lauroyl group and arginine, yielding LAS as the primary product. Further hydrolysis produces lauric acid and arginine .

  • Kinetics : At pH 0.5–3.5 and 50°C, >90% degradation occurs within 10 days .

Base-Catalyzed Hydrolysis

  • Conditions : Alkaline environments (e.g., simulated intestinal fluid, pH >7) .

  • Mechanism : Hydrolysis of the ester bond, releasing ethanol and surface-active Nα-lauroyl-L-arginine .

  • Quantum Chemical Analysis : DFT computations show base-catalyzed hydrolysis has lower activation energy (ΔG‡ = 25.6 kcal/mol) compared to acid-catalyzed pathways (ΔG‡ = 35.2 kcal/mol) .

Table 2: Hydrolysis Products Under Different Conditions

ConditionPrimary ProductSecondary ProductRate
pH <3, 50°CLASLauric acid, arginineRapid (>90% in 10 days)
pH >7Nα-lauroyl-L-arginineEthanolImmediate (e.g., intestinal hydrolysis)

Stability in Food Matrices

LAE’s stability varies significantly with food composition and processing:

  • Processed Foods : Stable in matrices like cured meats and dairy products (no degradation over 60 days) .

  • Fresh Foods : Degrades rapidly in fresh meat/fish due to enzymatic activity and pH fluctuations .

  • Protein Interactions : Hydrolysis accelerates in the presence of meat/soy proteins or ovo-albumin, but no nitrosamines form despite nitrite coexistence .

Table 3: Stability in Select Food Matrices

MatrixpHTemperatureStability (Days)Degradation Products
Cured meat5.5–6.04°C>60None detected
Fresh fish6.8–7.24°C7–10LAS, lauric acid
Dairy4.0–4.525°C>30Trace LAS

Metabolic Pathways

In vivo and in vitro studies demonstrate rapid biotransformation:

  • Plasma Hydrolysis : 50% conversion to LAS within 4 hours .

  • Intestinal Hydrolysis : >90% conversion to arginine within 1 hour .

  • Human Metabolism : Orally administered LAE is undetectable in plasma at doses <2.5 mg/kg, with final metabolites being lauric acid and arginine .

Table 4: Metabolic Byproducts in Humans

MetaboliteSourceDetection Method
Lauric acidAmide bond cleavageGC-MS
ArginineEster/amide hydrolysisHPLC

Interaction with Food Additives

  • Acids (Citric, Malic) : Accelerate hydrolysis at pH <3 but stabilize LAE at pH >3.5 .

  • Propylene Glycol : Used as a solvent to enhance LAE stability in formulations .

Key Findings and Implications

  • LAE’s reactivity is pH- and temperature-dependent, necessitating careful formulation for food applications.

  • Hydrolysis products (e.g., lauric acid, arginine) are GRAS (Generally Recognized As Safe), aligning with its use as a food preservative .

  • Avoid combining LAE with high-acid, high-temperature processing (>50°C, pH <3) to prevent premature degradation .

Comparison with Similar Compounds

Methylisothiazolinone (MIT)

Parameter Lauroyl D,L-arginate HCl Methylisothiazolinone (MIT)
Chemical Class Cationic surfactant (arginine derivative) Heterocyclic compound (isothiazolone)
Applications Food, cosmetics, packaging films Cosmetics, industrial preservatives
Safety ADI 0–4 mg/kg bw; low toxicity concerns Restricted in leave-on products; skin sensitizer
Biodegradability High Moderate; environmental persistence
Regulatory Status Approved in EU Annex V (0.4% max) Banned in EU for leave-on cosmetics since 2016

N-Lauroyl-L-Arginine (Metabolite of LAE)

Parameter This compound N-Lauroyl-L-Arginine
Synthesis Esterification of arginine with ethanol Hydrolysis product of LAE
Antimicrobial Activity Broad-spectrum (Gram± bacteria, fungi) Lower efficacy; requires higher concentrations
Pharmacokinetics Rapid absorption and metabolism in rats Slower clearance; longer half-life
Applications Active preservative Limited; primarily a metabolite

Key Difference : LAE’s surfactant properties enhance membrane disruption, making it more effective than its metabolite .

Lauroyl Arginine Ethyl Ester Glycol Acid Salt

Parameter This compound Glycol Acid Salt Derivative
Synthesis Direct esterification Neutralization of LAE + glycolic acid
Melting Point 85–90°C 85–90°C (similar)
Functionality Antimicrobial preservative Combines antimicrobial + moisturizing effects
Stability Enzyme-sensitive in foods Higher stability in dry formulations

Key Difference : The glycol acid salt derivative is better suited for dry production processes and offers dual functionality, unlike LAE .

PGGA-LAE Ionic Complexes

Parameter This compound PGGA-LAE Complexes
Structure Monomeric cationic surfactant Layered biphasic structure with PGGA
Applications Liquid formulations (mouthwashes, beverages) Solid films for food packaging
Release Mechanism Immediate activity pH-dependent controlled release
Thermal Stability Stable up to 100°C Stable up to 250°C

Key Difference : PGGA complexes enhance thermal stability and enable sustained antimicrobial release, ideal for packaging .

Q & A

Q. What is the mechanism of antimicrobial action of Lauroyl D,L-arginate HCl (LAE), and how can researchers experimentally validate it?

LAE disrupts microbial cell membranes by interacting with phospholipid bilayers, altering permeability and inducing cell lysis . To validate this, researchers can:

  • Perform minimum inhibitory concentration (MIC) assays against target microorganisms (e.g., Listeria monocytogenes, E. coli) .
  • Use membrane permeability assays (e.g., propidium iodide uptake measured via fluorescence microscopy or flow cytometry) to confirm membrane disruption .
  • Conduct zeta potential measurements to study electrostatic interactions between LAE and bacterial surfaces .

Q. What standardized analytical methods are recommended for quantifying LAE in experimental matrices?

  • High-performance liquid chromatography (HPLC) with UV detection is widely used, validated against pharmacopeial guidelines (e.g., USP-NF protocols) .
  • Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyze LAE’s structural stability in biopolymer complexes (e.g., LAE-PGGA films) .
  • For validation, follow ICH Q2(R1) guidelines, including linearity, precision, and recovery tests in relevant matrices (food, cosmetics) .

Q. How should researchers address gaps in safety data for LAE in academic studies?

  • Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH assays on human cell lines) to assess biocompatibility .
  • Compare results to regulatory thresholds (e.g., EWG’s hazard scores) and industry safety guidelines .
  • Conduct species-specific toxicity studies (e.g., Daphnia magna for ecotoxicological impact) if environmental applications are explored .

Advanced Research Questions

Q. How can researchers resolve contradictions in LAE’s efficacy across different experimental matrices (e.g., food vs. cosmetic formulations)?

  • Control variables such as pH , ionic strength , and lipid content , which influence LAE’s solubility and charge-dependent interactions .
  • Use response surface methodology (RSM) to model interactions between LAE concentration, matrix composition, and antimicrobial activity .
  • Validate findings with confocal laser scanning microscopy (CLSM) to visualize LAE’s spatial distribution in complex matrices .

Q. What experimental design considerations are critical for studying LAE’s interaction with biopolymers (e.g., hyaluronic acid)?

  • Optimize ionic complexation ratios (e.g., LAE:PGGA ratios of 1:1 or 1:0.5) to ensure stability and controlled release .
  • Characterize complexes using synchrotron radiation XRD for real-time structural analysis under varying temperatures and humidity .
  • Assess antimicrobial activity via time-kill assays at different pH levels (4–8) to mimic physiological or storage conditions .

Q. How should researchers interpret conflicting data on LAE’s release kinetics from antimicrobial films?

  • Apply Fickian diffusion models to quantify release rates and identify mechanisms (e.g., diffusion vs. polymer degradation) .
  • Use multivariate statistical analysis (e.g., principal component analysis) to isolate factors (pH, temperature) driving variability .
  • Cross-validate with LC-MS/MS to track LAE degradation products that may affect efficacy .

Q. What methodologies are recommended for assessing LAE’s stability under industrial processing conditions (e.g., high-temperature sterilization)?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
  • Use thermogravimetric analysis (TGA) to determine thermal decomposition thresholds and guide processing temperature limits .
  • Evaluate photostability via UV exposure experiments, particularly for applications in transparent packaging .

Methodological Resources

  • For antimicrobial assay protocols, refer to CLSI guidelines (Clinical and Laboratory Standards Institute) .
  • For biopolymer characterization, consult ASTM standards on thermal and structural analysis .
  • For statistical modeling, use open-source tools like R or Python SciPy to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.